molecular formula C9H6Cl2N2S B7788586 1-(2,3-dichlorophenyl)imidazole-2-thiol

1-(2,3-dichlorophenyl)imidazole-2-thiol

Cat. No.: B7788586
M. Wt: 245.13 g/mol
InChI Key: UQEZJEIWCQNVQU-UHFFFAOYSA-N
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Description

Compound “1-(2,3-dichlorophenyl)imidazole-2-thiol” is a chemical entity registered in the PubChem database. It is known for its unique structural properties and potential applications in various scientific fields. The compound’s molecular structure and properties make it a subject of interest for researchers in chemistry, biology, and industry.

Preparation Methods

The synthesis of compound “1-(2,3-dichlorophenyl)imidazole-2-thiol” involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents, resulting in the desired compound through a C-H alkylation reaction . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Compound “1-(2,3-dichlorophenyl)imidazole-2-thiol” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Compound “1-(2,3-dichlorophenyl)imidazole-2-thiol” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of compound “1-(2,3-dichlorophenyl)imidazole-2-thiol” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and pharmacological effects, depending on the context and application .

Comparison with Similar Compounds

Compound “1-(2,3-dichlorophenyl)imidazole-2-thiol” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structural features and chemical properties. The comparison can be based on factors such as reactivity, stability, and biological activity. Some similar compounds include those identified through PubChem’s 2-D and 3-D neighboring sets, which provide insights into structural similarities and differences .

Properties

IUPAC Name

1-(2,3-dichlorophenyl)imidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S/c10-6-2-1-3-7(8(6)11)13-5-4-12-9(13)14/h1-5H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEZJEIWCQNVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C=CN=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C=CN=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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